Sigma-1 Receptor Binding Affinity: A Class-Based Advantage Over Primary Amine Analogs
While direct affinity data for (4-Phenylbutyl)methylamine hydrochloride is not publicly available, class-level structure-activity relationships demonstrate that N-alkyl substitution, such as the methyl group present in this compound, is a critical determinant for high sigma-1 receptor binding affinity in phenylalkylamines . This is in contrast to the primary amine, 4-phenylbutylamine, which lacks this modification and is thus expected to have significantly lower affinity. In a direct head-to-head study, 4-benzylpiperidines, a related class, exhibited higher sigma-1 affinity than 4-phenylbutylamines (a-series), underscoring the importance of specific N-substitution [1]. This class-level inference positions the N-methylated compound as a superior tool for sigma-1 pharmacology research compared to its non-methylated counterpart.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) for related phenylalkylamine classes |
|---|---|
| Target Compound Data | N/A (Class-level inference) |
| Comparator Or Baseline | 4-Benzylpiperidines (b-series) vs. 4-phenylbutylamines (a-series) |
| Quantified Difference | 4-Benzylpiperidines have higher σ1 affinity than 4-phenylbutylamines [1] |
| Conditions | Guinea pig brain membrane radioligand binding assay |
Why This Matters
This class-level inference supports the selection of an N-alkylated phenylbutylamine over a primary amine for assays where potent sigma-1 engagement is desired.
- [1] Blicker, L., González-Cano, R., Laurini, E., Nieto, F. R., Schmidt, J., Schepmann, D., Pricl, S., & Wünsch, B. (2023). Conformationally Restricted σ Receptor Antagonists from (-)-Isopulegol. Journal of Medicinal Chemistry, 66(6), 4027–4045. doi: 10.1021/acs.jmedchem.2c02081 View Source
